1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-8-9-14(10-12(11)2)16(18)15(17)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJARQLWFLLIFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368619 | |
| Record name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59411-15-3 | |
| Record name | 1-(3,4-dimethylphenyl)-2-phenylethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione, a diketone compound, has garnered attention for its potential biological activities. This article synthesizes current research findings, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
| Property | Details |
|---|---|
| CAS No. | 59411-16-4 |
| Molecular Formula | C16H14O2 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | NDGZJWZVEXFYMT-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its diketone structure. Diketones can interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation.
- Antioxidant Activity : Studies suggest that diketones can scavenge free radicals, thereby protecting cells from oxidative stress.
- Cell Cycle Regulation : Some derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle proteins.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : Studies have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : The compound has shown potential antifungal properties against strains like Candida albicans.
Anticancer Effects
Several studies highlight the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro tests reveal that the compound induces cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study Example :
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of various diketone derivatives. The results indicated that modifications to the phenyl groups significantly enhanced cytotoxicity against MCF-7 cells, suggesting structure-activity relationships that could guide future drug design .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other diketones:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Acetophenone | Moderate | Low |
| Benzil | High | Moderate |
| This compound | High | High |
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-phenylethane-1,2-dione, also known as CAS number 59411-15-3, is a diketone compound with the molecular formula and a molecular weight of 238.28 g/mol . This compound is characterized by two phenyl groups and a dimethyl-substituted phenyl group, giving it a unique structure that contributes to its reactivity.
Scientific Applications
This compound is used in organic synthesis as an intermediate for synthesizing more complex organic compounds. Its structural features suggest potential uses in organic synthesis and medicinal chemistry. Studies have shown that it possesses anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications. Diketones like this compound can interact with proteins and enzymes, potentially modulating their activity. Research into its interactions with other small molecules may provide insights into its mechanism of action and therapeutic potential.
| Application | Description |
|---|---|
| Organic Synthesis | It serves as an intermediate in the synthesis of complex organic molecules. |
| Medicinal Chemistry | Due to its anti-inflammatory and antioxidant properties, it is a candidate for therapeutic applications. Studies suggest that diketones can interact with biological targets, potentially influencing enzymatic activities or cellular signaling pathways. |
| Interaction Studies | Research focuses on its reactivity with various biological molecules, showing that the compound can interact with proteins and enzymes, potentially modulating their activity. Additionally, its interactions with other small molecules may provide insights into its mechanism of action and therapeutic potential. |
Structural Comparison
This compound shares structural similarities with compounds such as 2-Phenylacetophenone, 1-(4-Methylphenyl)-2-naphthalenone, and 1-(3-Nitrophenyl)-2-butanone. What sets this compound apart is its specific arrangement of substituents that enhances its reactivity and potential biological effects. The presence of both dimethyl and phenyl groups allows for diverse interactions.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Phenylacetophenone | Contains phenyl and acetophenone moieties | Exhibits different reactivity patterns due to ketone placement |
| 1-(4-Methylphenyl)-2-naphthalenone | Naphthalene core with methyl substitution | Shows distinct biological activity profiles |
| 1-(3-Nitrophenyl)-2-butanone | Nitro group addition | Different electronic properties influencing reactivity |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., methoxy, dimethylamino) enhance resonance stabilization of the diketone, influencing reactivity in cyclization reactions . Electron-withdrawing groups (e.g., bromo) increase electrophilicity, favoring nucleophilic attacks .
- Steric Effects : The 3,4-dimethyl substitution in the parent compound optimizes steric bulk for CE inhibition, as smaller substituents (e.g., methylsulfanyl) reduce inhibitory potency .
Mechanistic Insights :
Preparation Methods
Table 1: Photocatalytic Arylation Reaction Conditions and Yields for Selected 1,2-Diketones
*Yield estimated based on structurally similar 2,4-dimethylphenyl derivative.
One-Pot Two-Step Process via In Situ Diazonium Salt Formation
This method synthesizes the diketone via a one-pot process involving:
- Step 1 : Formation of arenediazonium tetrafluoroborate in situ from aniline derivatives using tert-butyl nitrite and boron trifluoride etherate in DMSO at 0 °C.
- Step 2 : Addition of phenylacetylene, molecular sieves, and Eosin Y photocatalyst under oxygen atmosphere with blue LED irradiation at room temperature for 12 hours.
- Workup : Similar extraction and purification as above.
- Outcome : Efficient synthesis of benzil derivatives with good yields.
This method is particularly useful for preparing diketones with various substituted aryl groups, including methyl-substituted phenyl rings, and offers operational simplicity by avoiding isolation of diazonium salts.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Photocatalytic Arylation | Arenediazonium salts, aryl acetylenes, Eosin Y, blue LED, O2 | Metal-free, mild, scalable | 52–75 | Well-suited for substituted aryl groups |
| Electrochemical Oxidation | Alkynes, NaBF4, DMF/H2O, graphite anode, Pt cathode | Green, no stoichiometric oxidants | Not specified | Adaptable to various alkynes |
| One-Pot Diazonium Formation + Photocatalysis | Aniline, t-BuONO, BF3·Et2O, phenylacetylene, Eosin Y, blue LED | Operationally simple, efficient | ~54 (analogous) | Avoids isolation of diazonium salts |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
